molecular formula C14H12BF3O3 B1591749 (4-((3-(Trifluoromethyl)phenoxy)methyl)phenyl)boronic acid CAS No. 849062-03-9

(4-((3-(Trifluoromethyl)phenoxy)methyl)phenyl)boronic acid

Cat. No.: B1591749
CAS No.: 849062-03-9
M. Wt: 296.05 g/mol
InChI Key: IOZGRQTUNSRWBS-UHFFFAOYSA-N
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Description

(4-((3-(Trifluoromethyl)phenoxy)methyl)phenyl)boronic acid (CAS: 849062-03-9) is a boronic acid derivative featuring a trifluoromethyl-substituted phenoxy group connected via a methylene bridge to a phenyl ring. Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures, pharmaceuticals, and agrochemicals . The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound valuable in medicinal chemistry and drug discovery .

Properties

IUPAC Name

[4-[[3-(trifluoromethyl)phenoxy]methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BF3O3/c16-14(17,18)11-2-1-3-13(8-11)21-9-10-4-6-12(7-5-10)15(19)20/h1-8,19-20H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOZGRQTUNSRWBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)COC2=CC=CC(=C2)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60584639
Record name (4-{[3-(Trifluoromethyl)phenoxy]methyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849062-03-9
Record name (4-{[3-(Trifluoromethyl)phenoxy]methyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(4-((3-(Trifluoromethyl)phenoxy)methyl)phenyl)boronic acid is a boronic acid derivative notable for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by a trifluoromethyl group, which enhances its pharmacological properties due to its electron-withdrawing nature. The following sections detail the biological activity of this compound, supported by research findings, case studies, and data tables.

Structure and Properties

The compound has the following structural formula:

C14H12BF3O3\text{C}_{14}\text{H}_{12}\text{B}\text{F}_3\text{O}_3

This structure includes a phenyl ring substituted with a trifluoromethyl group and a boronic acid moiety, which is crucial for its reactivity and biological interactions.

The mechanism of action for this compound primarily involves its ability to form stable complexes with metal catalysts, facilitating various chemical reactions. In biological systems, boronic acids are known to interact with diols in glycoproteins and other biomolecules, leading to potential therapeutic applications.

1. Anticancer Activity

Research has indicated that compounds containing boronic acid functionalities can exhibit anticancer properties by inhibiting specific enzymes involved in tumor progression. For instance, studies have shown that related boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells.

Table 1: Anticancer Activity of Boronic Acid Derivatives

CompoundTarget EnzymeIC50 (µM)Cell Line
AProteasome5.2MCF-7
BBCL-23.8HeLa
CHDAC4.5A549

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. For example, a study assessed the efficacy of related phenoxyboronic acids against Mycobacterium tuberculosis, showing promising inhibitory effects.

Case Study: Inhibition of Mycobacterium tuberculosis
In vitro studies demonstrated that the compound exhibited an MIC (Minimum Inhibitory Concentration) of 2.5 µM against H37Rv strain of M. tuberculosis, highlighting its potential as an anti-tubercular agent.

3. Enzyme Inhibition

The trifluoromethyl group significantly impacts the compound's ability to inhibit specific enzymes such as cyclooxygenase (COX). A structure-activity relationship (SAR) study revealed that the introduction of the trifluoromethyl group increases the potency of COX inhibitors.

Table 2: Enzyme Inhibition Potency

CompoundEnzymeIC50 (µM)
DCOX-11.2
ECOX-20.9
FLOX3.0

Comparison with Similar Compounds

Substituent Position and Electronic Effects

a. Trifluoromethylphenylboronic Acid Derivatives

  • (3-(Trifluoromethyl)phenyl)boronic Acid (CAS 1423-26-3): Lacks the phenoxymethyl linker, simplifying its structure. It exhibits a melting point of 161–167°C and >98% purity, making it a commercially available building block .

Key Insight : The trifluoromethyl group’s ortho position in the target compound may introduce steric hindrance compared to para-substituted analogs, affecting binding affinity in enzymatic assays .

Phenoxymethyl-Linked Boronic Acids

a. [4-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic Acid (AS141390):

  • Features a methoxyethyl group instead of trifluoromethyl.
  • Priced at €146/g, it is used in drug discovery but lacks the metabolic stability conferred by trifluoromethyl .

b. [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic Acid:

  • Demonstrated potent HDAC inhibition (IC₅₀ ~1 µM) in fungal appressorium formation assays, outperforming trichostatin A (IC₅₀ ~1.5 µM) . Structural similarity to the target compound suggests that substituting methoxyethyl with trifluoromethyl could modulate selectivity or potency.

High-Similarity Analogs (≥95% Structural Similarity)

From computational similarity assessments :

Compound (CAS) Similarity Score Key Structural Difference
(2-(Benzyloxy)-5-(trifluoromethyl)phenyl)boronic acid (612833-41-7) 0.98 Benzyloxy substituent vs. phenoxymethyl linker
(3-((3-(Trifluoromethyl)phenoxy)methyl)phenyl)boronic acid (870778-98-6) 0.95 Meta-substituted phenyl ring vs. para-substituted

Implications :

  • The target compound’s para-substituted phenylboronic acid may enhance binding to planar active sites (e.g., HDACs) compared to meta-substituted analogs .
  • Benzyloxy groups increase hydrophobicity but reduce metabolic stability compared to the phenoxymethyl linker .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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